molecular formula C6H3BrO4S B603312 5-Bromothiophene-2,3-dicarboxylic acid CAS No. 909010-25-9

5-Bromothiophene-2,3-dicarboxylic acid

Cat. No. B603312
CAS RN: 909010-25-9
M. Wt: 251.06g/mol
InChI Key: HVOOYVVRKBWNME-UHFFFAOYSA-N
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Description

5-Bromothiophene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C6H3BrO4S and a molecular weight of 251.05 . It is used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-2,3-dicarboxylic acid consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with bromine and carboxylic acid groups attached . The predicted boiling point is 434.2±45.0 °C, and the predicted density is 2.089±0.06 g/cm3 .


Physical And Chemical Properties Analysis

5-Bromothiophene-2,3-dicarboxylic acid has a predicted boiling point of 434.2±45.0 °C and a predicted density of 2.089±0.06 g/cm3 . Its pKa is predicted to be 2.78±0.10 .

Scientific Research Applications

  • Synthesis of Spasmolytic Compounds : A study by Rasool et al. (2020) explored the synthesis of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid. These compounds showed significant spasmolytic effects, with one compound, in particular, demonstrating an excellent spasmolytic effect. The study also conducted density functional theory (DFT) calculations to understand the structural and electronic properties of these compounds (Rasool et al., 2020).

  • Electrochemical and Conductivity Studies : Lee et al. (2002) discussed the simple preparation of terthiophene-3′-carboxylic acid, a derivative of 5-bromothiophene. They characterized its polymer film using various techniques and found that its conductivity increased even in a state of full oxidation. This research highlights the potential of 5-bromothiophene derivatives in electrochemical applications (Lee et al., 2002).

  • Photochemical Behavior in Arylation : D’Auria et al. (1989) investigated the photochemical arylation of 5-halogenothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate. Their study provides insight into the different reactivities of these compounds under photochemical conditions, which is crucial for synthesizing various aromatic compounds (D’Auria et al., 1989).

  • Antibacterial and Antifungal Properties : A study by Sharma et al. (2022) reported on the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and their antibacterial and antifungal activities. These compounds exhibited good antibacterial and antifungal effects, suggesting potential applications in medical research (Sharma et al., 2022).

  • Synthesis of Heterocyclic Compounds : Ames and Ribeiro (1975) demonstrated the synthesis of thienopyranones and thienopyridinones from bromothiophene-carboxylic acids. Their methodology provides a route to various heterocyclic compounds, highlighting the versatility of 5-bromothiophene derivatives in organic synthesis (Ames & Ribeiro, 1975).

properties

IUPAC Name

5-bromothiophene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOYVVRKBWNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 5-bromo-3-methyl-thiophene-2-carboxylic acid (177 g, 0.80 mol), example 1-b, and sodium hydroxide (720 g, 18 mol) in 3 L of water was heated to 80° C. Potassium permanganate (513 g, 3.25 mol) was added in 25 g portions to the warm solution over 2-3 hours. The resultant suspension was heated to reflux temperature for 2 hours and then cooled to room temperature. The solid was filtered off and washed twice with 1 N NaOH and twice with water. The aqueous solution was acidified to pH<3 with concentrated sulfuric acid. The resulting white precipitate was collected on a medium fitted glass filter, washed twice with cold water, and dried under high vacuum to produce 112 g of a white solid. MS: (−) m/z 248.91, 250.98 (M−1, 79Br/81Br)
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
513 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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